Melting Point: Solid-State Handling Advantage over 3,4- and 2,3-Isomers
The target compound exhibits an experimentally determined melting point of 65–67 °C , which is significantly higher than the 46–49 °C reported for 2-(3,4-dimethoxyphenyl)ethanol and the predicted ~72 °C for the 2,3-isomer (though experimental data for the latter is limited) . This higher melting point indicates that 2-(2,4-dimethoxyphenyl)ethanol remains a stable crystalline solid across a broader ambient temperature range, reducing the risk of liquefaction during shipping, storage, and weighing under non-refrigerated conditions.
| Evidence Dimension | Melting point (physical state at ambient conditions) |
|---|---|
| Target Compound Data | 65–67 °C |
| Comparator Or Baseline | 2-(3,4-Dimethoxyphenyl)ethanol (CAS 7417-21-2): 46–49 °C; 2-(2,3-Dimethoxyphenyl)ethanol (CAS 13335-51-8): predicted ~72 °C |
| Quantified Difference | 18–21 °C higher than the 3,4-isomer; approximately 5–7 °C lower than the predicted melting point of the 2,3-isomer, but the target compound has an experimentally validated value |
| Conditions | Experimental melting point determination (lit.) vs. predicted (Adapted Stein & Brown method) |
Why This Matters
Procurement and formulation workflows prefer compounds that remain free-flowing powders at room temperature; the higher melting point of the 2,4-isomer minimizes handling complications associated with low-melting solids.
